(Methoxymethyl)diphenylphosphine
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Overview
Description
(Methoxymethyl)diphenylphosphine is an organophosphorus compound with the molecular formula C14H15OP It is a phosphine derivative where a methoxymethyl group is bonded to a diphenylphosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methoxymethyl)diphenylphosphine can be synthesized through the reaction of diphenylphosphine with formaldehyde and methanol. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the methoxymethyl group. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(Methoxymethyl)diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Reduction: It can be reduced to form diphenylphosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: this compound oxide.
Substitution: Various substituted diphenylphosphine derivatives.
Reduction: Diphenylphosphine.
Scientific Research Applications
(Methoxymethyl)diphenylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Methoxymethyl)diphenylphosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form complexes with metal ions, facilitating catalytic processes. The methoxymethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the methoxymethyl group, making it less versatile in certain reactions.
Triphenylphosphine: Contains an additional phenyl group, which affects its reactivity and applications.
(Methoxymethyl)triphenylphosphine: Similar structure but with an extra phenyl group, leading to different chemical properties.
Uniqueness
(Methoxymethyl)diphenylphosphine is unique due to the presence of the methoxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methoxymethyl(diphenyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15OP/c1-15-12-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZMQOXRONKNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15OP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356091 |
Source
|
Record name | methoxymethyl(diphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43139-94-2 |
Source
|
Record name | methoxymethyl(diphenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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